molecular formula C13H18N2O B6613594 1-Pyrrolidineacetamide, N-(phenylmethyl)- CAS No. 42175-93-9

1-Pyrrolidineacetamide, N-(phenylmethyl)-

Cat. No.: B6613594
CAS No.: 42175-93-9
M. Wt: 218.29 g/mol
InChI Key: LMRGURFWGRDIIQ-UHFFFAOYSA-N
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Description

1-Pyrrolidineacetamide, N-(phenylmethyl)- is a chemical compound that has garnered significant interest in various fields of research due to its diverse biological activities and potential therapeutic applications. This compound is known for its role in drug development, organic synthesis, and biomedical studies.

Preparation Methods

The synthesis of 1-Pyrrolidineacetamide, N-(phenylmethyl)- typically involves the reaction of pyrrolidine with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-Pyrrolidineacetamide, N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction rate and selectivity .

Scientific Research Applications

1-Pyrrolidineacetamide, N-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineacetamide, N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-Pyrrolidineacetamide, N-(phenylmethyl)- can be compared with other similar compounds, such as:

    1-Pyrrolidineacetamide, α-methyl-2,5-dioxo-N-(phenylmethyl)-: This compound has a similar structure but differs in its functional groups and chemical properties.

    N-Benzyl-2-pyrrolidinone: Another related compound with distinct biological activities and applications.

The uniqueness of 1-Pyrrolidineacetamide, N-(phenylmethyl)- lies in its specific chemical structure, which imparts unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(11-15-8-4-5-9-15)14-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRGURFWGRDIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194997
Record name 1-Pyrrolidineacetamide, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42175-93-9
Record name 1-Pyrrolidineacetamide, N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineacetamide, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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